
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C28H28ClOP and a molecular weight of 446.948081. It is known for its unique structure, which includes a triphenylphosphonium group attached to a conjugated octatrienyl chain with a formyl group at the 7th position.
Preparation Methods
The synthesis of (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate octatrienyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the phosphonium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting mitochondrial functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria, where it can exert its effects by disrupting mitochondrial functions. This can lead to changes in cellular energy production and apoptosis .
Comparison with Similar Compounds
Similar compounds to (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride include other triphenylphosphonium derivatives with different substituents on the octatrienyl chain. These compounds share similar properties but differ in their specific chemical reactivity and biological activity. The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical and biological properties .
Some similar compounds include:
Properties
CAS No. |
83803-84-3 |
|---|---|
Molecular Formula |
C28H28ClOP |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
[(2E,4E,6Z)-3,7-dimethyl-8-oxoocta-2,4,6-trienyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H28OP.ClH/c1-24(13-12-14-25(2)23-29)21-22-30(26-15-6-3-7-16-26,27-17-8-4-9-18-27)28-19-10-5-11-20-28;/h3-21,23H,22H2,1-2H3;1H/q+1;/p-1/b13-12+,24-21+,25-14-; |
InChI Key |
JNHJJHXQGSHKDO-DQTGJJDZSA-M |
Isomeric SMILES |
C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C=C/C=C(/C)\C=O.[Cl-] |
Canonical SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC=C(C)C=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


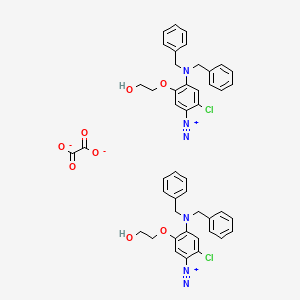
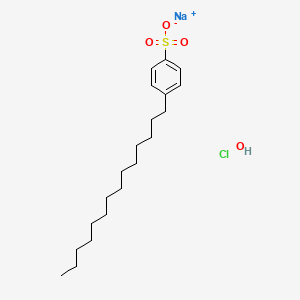

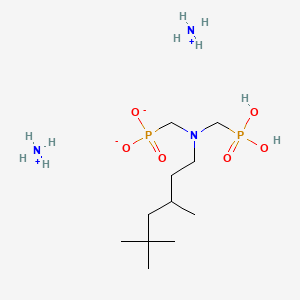
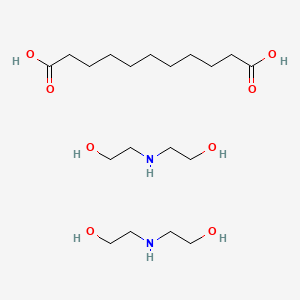
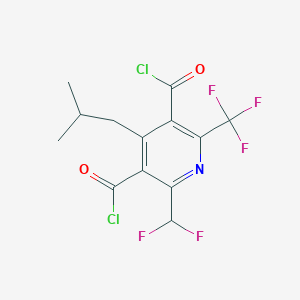

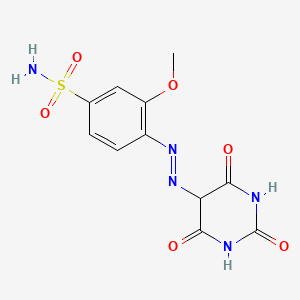


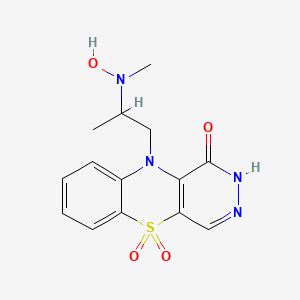
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
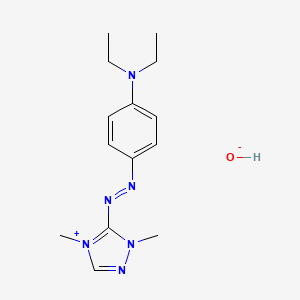
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
